molecular formula C13H19Cl2N B12317540 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride

2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride

Cat. No.: B12317540
M. Wt: 260.20 g/mol
InChI Key: YDJQACDSDHEJAA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a 4-chlorobenzyl substituent. The hydrochloride salt form enhances solubility in aqueous media, a common feature in pharmaceutical intermediates. This compound shares similarities with psychoactive and antihistaminic agents, as inferred from analogs in the evidence .

Properties

Molecular Formula

C13H19Cl2N

Molecular Weight

260.20 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClN.ClH/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;/h5-8,11,13H,1-4,9,15H2;1H

InChI Key

YDJQACDSDHEJAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexanol . This intermediate is then dehydrated using an acidic ionic liquid to produce 1-(2-chlorophenyl)-cyclohexene . The alkene is oxidized by potassium permanganate to yield the corresponding hydroxy ketone . Finally, the hydroxy ketone undergoes imination with methylamine and rearrangement at elevated temperatures to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy ketones using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Hydroxy ketones.

    Reduction: Primary amines.

    Substitution: Substituted cyclohexylamines.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various arylcyclohexylamine derivatives.

    Biology: Studied for its effects on the central nervous system and its potential as a neuroprotective agent.

    Medicine: Investigated for its anesthetic and analgesic properties, as well as its potential use in treating depression and other psychiatric disorders.

    Industry: Utilized in the development of new anesthetic drugs and in the study of receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine ()

  • Structure : Differs by an additional isopropyl group at the cyclohexane 4-position.
  • Physicochemical Properties :
    • LogD (pH 7.4): 1.71 (indicating moderate lipophilicity).
    • Molecular Weight: ~263.2 g/mol (estimated for hydrochloride form).

Aromatic Ring Modifications

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) ()

  • Structure : Replaces the 4-chlorophenyl group with 3-methoxyphenyl and introduces a ketone at the cyclohexane 1-position.
  • Key Differences :
    • Methoxy groups are less electron-withdrawing than chloro, altering aromatic ring reactivity.
    • The ketone reduces basicity compared to the primary amine in the target compound.
  • Functional Impact : Likely differences in receptor affinity and metabolic pathways due to altered electronic and steric profiles .

Heterocyclic and Salt Form Variations

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine Dihydrochloride ()

  • Structure : Incorporates a thiazole ring linked to the 4-chlorophenyl group.
  • Physicochemical Properties :
    • Molecular Formula: C₁₁H₁₃Cl₂N₃S (dihydrochloride salt).
    • Higher molecular weight (~307.2 g/mol) due to the thiazole and additional chloride.

Piperazine-Based Analogs

2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol ()

  • Structure: Replaces the cyclohexane ring with a piperazine moiety and adds an ethanol side chain.
  • Key Differences: Piperazine rings are more rigid and basic than cyclohexane, influencing receptor interactions. The ethanol group increases hydrophilicity.
  • Functional Impact: Enhanced water solubility but reduced lipid solubility compared to the target compound.

Unsaturation and Substituted Benzyl Groups

2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride ()

  • Structure : Features a cyclohexenyl group (unsaturated ring) and 4-methylbenzyl substituent.
  • Methyl groups on benzyl are less polar than chloro, reducing electronegativity.

Biological Activity

2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride, often referred to as a chlorinated amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The chemical structure of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride consists of a cyclohexane ring substituted with a 4-chlorobenzyl group and an amine functional group. The presence of the chlorine atom is significant as it can influence the compound's pharmacokinetics and biological activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving monoamines. The proposed mechanisms include:

  • Monoamine Transporter Inhibition : Compounds like this one may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
  • Receptor Modulation : Potential interactions with various receptors, including adrenergic and dopaminergic receptors, could mediate its effects on mood and behavior.

Biological Activity

Several studies have explored the biological activity of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride. Key findings include:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
  • Antidepressant-like Effects : Animal models suggest that this compound may exhibit antidepressant-like effects through modulation of serotonergic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced neuronal cell death
Antidepressant-likeIncreased locomotor activity in stressed models
Serotonin Reuptake InhibitionEnhanced serotonin levels

Case Studies

  • Neuroprotective Study :
    • A study conducted on rat models indicated that administration of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride significantly reduced markers of oxidative stress in the brain, suggesting a protective role against neurodegeneration.
  • Behavioral Assessment :
    • In behavioral assays, this compound was shown to improve depressive-like symptoms in mice subjected to chronic stress, indicating its potential as an antidepressant.
  • Receptor Binding Studies :
    • Binding affinity assays revealed that the compound interacts with serotonin receptors, supporting its role in modulating serotonergic activity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of chlorinated amines. Studies indicate that the presence of the chlorine atom enhances binding affinity at certain receptors, which may explain the observed biological activities.

Table 2: Structure-Activity Relationship Insights

CompoundChlorine SubstitutionBiological Activity
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochlorideYesNeuroprotective, Antidepressant-like
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideYesAntiviral

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